(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine
Description
Properties
Molecular Formula |
C6H8F3N3 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5(10)1-4-2-11-3-12-4/h2-3,5H,1,10H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
BDTVUJQDDFCPQO-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of reductive amination, where the reactions take place in solvents that are inert under the reaction conditions, often in the presence of an acid and/or a water-removing agent as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Compound A : (S)-1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-2-amine
- Structure : Differs by the presence of a bulky triphenylmethyl (trityl) group at the N1 position of the imidazole ring.
- Key Data :
- Comparison : The trityl group enhances steric hindrance, likely reducing metabolic degradation but increasing molecular weight (MW: ~435 g/mol vs. ~209 g/mol for the target compound).
Compound B : Propyl 2-amino-3-(1H-imidazol-4-yl)propanoate ester
- Structure : Contains an ester group instead of the trifluoromethyl-amine moiety.
- Key Data :
- Comparison : The ester group introduces polarity, lowering logP compared to the trifluoromethyl group. This reduces membrane permeability but improves water solubility.
Compound C : 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
Physicochemical and Pharmacological Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogs.
- Trifluoromethyl Impact : The -CF₃ group in the target compound increases electronegativity and metabolic stability compared to hydroxyl (Compound B) or unsubstituted amines (Compound C).
- Imidazole Role : All compounds retain the imidazole ring, which is critical for hydrogen bonding (e.g., with histamine receptors) and π-π interactions .
Imidazole-Containing H3R Agonists
- Imetit and Methimepip : High-affinity H3R agonists with imidazole cores.
Corrosion Inhibition
- Compound B derivatives exhibit pH-dependent corrosion inhibition (85.79% at pH 8) due to amine protonation and adsorption on metal surfaces . The target compound’s trifluoromethyl group may reduce basicity, altering its inhibition efficacy.
Biological Activity
(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and imidazole functionalities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C9H14F3N3
- CAS Number : 1565819-69-3
- IUPAC Name : (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine
The biological activity of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine is primarily attributed to its interaction with various biological targets. Research indicates that the imidazole ring may facilitate binding to enzyme active sites or receptor sites, influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, affecting neurotransmitter release and activity.
Biological Activity Overview
The compound exhibits a range of biological activities:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine against gram-positive and gram-negative bacteria. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.
Case Study 3: Neuroprotective Effects
Research published in a peer-reviewed journal highlighted the neuroprotective effects of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine. The compound was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.
Safety and Toxicology
While the biological activities are promising, it is essential to consider the safety profile of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
